5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
CAS No.: 18656-96-7
Cat. No.: VC0096601
Molecular Formula: C20H26BrClN2O7
Molecular Weight: 521.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18656-96-7 |
|---|---|
| Molecular Formula | C20H26BrClN2O7 |
| Molecular Weight | 521.79 |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
| Standard InChI | InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
| SMILES | C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine, reflecting its hybrid structure of a brominated indoxyl moiety conjugated to a glucuronic acid backbone, neutralized by a cyclohexylammonium counterion . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 18656-96-7 |
| Molecular Formula | |
| Molecular Weight | 521.79 g/mol |
| Optical Rotation () | (1% in DMF:HO 1:1) |
| PubChem CID | 44119874 |
The indoxyl group’s bromine substitution at the 5-position enhances electrophilic reactivity, facilitating oxidative dimerization post-enzymatic cleavage. The cyclohexylammonium counterion improves solubility in aqueous-organic solvent systems compared to sodium or potassium salts .
Spectroscopic and Physicochemical Characteristics
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 3400 cm (O-H stretching), 1720 cm (carboxylic acid C=O), and 670 cm (C-Br vibration). Nuclear magnetic resonance (NMR) data confirm stereochemical integrity: -NMR (DMSO-d) displays a singlet at δ 7.35 ppm (indole H-4), while -NMR resolves the glucuronic acid anomeric carbon at δ 102.5 ppm .
Biochemical Mechanism and Enzyme Kinetics
Substrate Specificity for Beta-Glucuronidase
Beta-glucuronidase catalyzes the hydrolysis of β-D-glucuronides, a reaction central to detoxification pathways in mammals and bacterial metabolism. The compound’s glucuronic acid residue is cleaved at the β-glycosidic bond, releasing 5-bromo-3-indoxyl. Subsequent air oxidation yields 5,5'-dibromo-4,4'-dichloroindigo, an insoluble blue chromogen () .
The reaction proceeds via a two-step mechanism:
-
Enzymatic Hydrolysis:
-
Oxidative Dimerization:
Kinetic studies report a of 12.4 μM and of 0.45 s for recombinant E. coli beta-glucuronidase, indicating high substrate affinity .
Applications in Molecular Biology and Diagnostics
Reporter Gene Assays in Transgenic Organisms
The compound’s non-toxicity and chromogenic visibility make it indispensable for GUS reporter systems. In plant biotechnology, histochemical staining with 0.5 mg/mL X-GlcA in 50 mM phosphate buffer (pH 7.0) localizes gene expression in transgenic Arabidopsis roots and leaves . Post-fixation with formaldehyde retains tissue architecture while permitting indigo deposition at sites of GUS activity.
Detection of Beta-Glucuronidase-Positive Bacteria
Incorporated into selective media like Chromocult® TBX Agar, the substrate enables ISO 16649-compliant enumeration of E. coli in water samples. Colonies expressing GUS develop blue halos within 24 hours at 37°C, distinguishing them from non-target species . Sensitivity comparisons with fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) show a detection limit of 10 CFU/mL .
Industrial and Environmental Monitoring Applications
Drug Metabolism Studies
Hepatic microsomal assays utilize the compound to evaluate glucuronidation rates of pharmaceuticals. Co-incubation with UDP-glucuronic acid (UDPGA) and NADPH in human liver microsomes quantifies drug-drug interactions impacting UGT enzyme activity.
Pollution Biomonitoring
Beta-glucuronidase activity in soil extracts correlates with fecal contamination levels. Field-deployable kits using lyophilized X-GlcA (0.2 mg/tablet) provide semi-quantitative results via colorimetric intensity matched to a 0–10 ppm fecal coliform scale .
Recent Advances and Research Frontiers
Nanostructured Sensor Integration
Immobilizing X-GlcA onto graphene oxide-polyethyleneimine composites enhances bacterial detection sensitivity 10-fold, achieving 10 CFU/mL E. coli in sputum samples via surface plasmon resonance.
Cancer Theranostics
Upconversion nanoparticles conjugated with X-GlcA and folate target beta-glucuronidase-overexpressing colorectal tumors. Near-infrared excitation generates localized indigo precipitation, enabling intraoperative tumor margin delineation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume